4-(4-Fluorobenzyloxy)Phenol

Physicochemical Characterization Crystallinity Purification Efficiency

4-(4-Fluorobenzyloxy)phenol (CAS 872167-44-7) is a para-substituted phenolic ether with the molecular formula C₁₃H₁₁FO₂ and a molecular weight of 218.22 g·mol⁻¹. The compound features a hydroxyl group at the para‑position of a benzene ring, connected through an ether linkage to a 4‑fluorobenzyl moiety.

Molecular Formula C13H11FO2
Molecular Weight 218.22 g/mol
Cat. No. B7524686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyloxy)Phenol
Molecular FormulaC13H11FO2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)O)F
InChIInChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2
InChIKeyKLVYCRWSZATVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzyloxy)Phenol – Physicochemical Identity and Core Structural Distinctions


4-(4-Fluorobenzyloxy)phenol (CAS 872167-44-7) is a para-substituted phenolic ether with the molecular formula C₁₃H₁₁FO₂ and a molecular weight of 218.22 g·mol⁻¹ . The compound features a hydroxyl group at the para‑position of a benzene ring, connected through an ether linkage to a 4‑fluorobenzyl moiety. This architecture places it at the intersection of fluorinated aromatics and benzyl‑protected phenols, making it a versatile synthetic intermediate for medicinal chemistry, particularly in the construction of androgen receptor (AR)‑targeting agents [1]. The presence of the electronegative fluorine atom on the benzyl ring differentiates it from the non‑fluorinated parent, 4‑benzyloxyphenol, and from halogen‑variant analogs, imparting measurable shifts in acidity, lipophilicity, melting behaviour, and reactivity that are critical for reproducible synthetic outcomes and biological target engagement.

Why 4-(4-Fluorobenzyloxy)Phenol Cannot Be Interchanged with Common Benzyloxyphenol Analogs


Despite sharing a common benzyloxyphenol core, 4‑(4‑fluorobenzyloxy)phenol cannot be freely substituted by 4‑benzyloxyphenol, its chloro/bromo analogs, or its regioisomer 3‑(4‑fluorobenzyloxy)phenol in either synthetic or biological workflows. The para‑fluorine atom introduces a unique combination of strong inductive electron‑withdrawal (−I effect) and weak resonance donation (+M effect), which measurably shifts the phenolic pKₐ, increases lipophilicity, and alters the electron density on both aromatic rings . These shifts directly impact nucleophilic reactivity in downstream conjugation reactions, the metabolic fate of derived drug candidates (fluorine blocks CYP‑mediated oxidation at the benzyl position), and the enthalpy‑driven crystallinity that dictates ease of purification and formulation [1]. Even a regioisomeric change from para‑ to meta‑fluorobenzyloxy substitution (3‑(4‑fluorobenzyloxy)phenol) produces a pKₐ that differs by approximately 0.7 log units, underlining the sensitivity of key properties to substitution geometry.

Quantitative Differentiation Evidence for 4-(4-Fluorobenzyloxy)Phenol Against Closest Analogs


Melting Point Elevation Relative to Non-Fluorinated 4‑Benzyloxyphenol

The melting point of 4‑(4‑fluorobenzyloxy)phenol (124–126 °C) is consistently 5–7 °C higher than that of 4‑benzyloxyphenol (119–120 °C, lit.) . This elevation is attributed to intermolecular C–F···H–C and C–F···π interactions that stabilise the crystal lattice. A higher and sharper melting point is a direct indicator of superior crystallinity, which translates into more efficient purification by recrystallisation and reduced batch‑to‑batch variability during procurement.

Physicochemical Characterization Crystallinity Purification Efficiency

Phenolic pKₐ Shift Induced by Para‑Fluorine Substituent

The predicted phenolic pKₐ of 4‑(4‑fluorobenzyloxy)phenol is 10.22 ± 0.15, compared with 10.29 ± 0.15 for 4‑benzyloxyphenol . The small but reproducible decrease in pKₐ (ΔpKₐ ≈ −0.07) reflects the electron‑withdrawing inductive effect of the remote para‑fluorine transmitted through the benzyl ether oxygen. Although the magnitude is modest, it becomes amplified in biological buffers at physiological pH and can influence the ionisation state of derived compounds, impacting passive membrane permeability and target binding.

Physicochemical Profiling Acidity Drug-Likeness

Regioisomeric pKₐ Contrast: Para‑ vs. Meta‑Fluorobenzyloxy Substitution

The regioisomer 3‑(4‑fluorobenzyloxy)phenol (CAS 1094248‑16‑4) displays a predicted pKₐ of 9.53 ± 0.10, substantially more acidic than 4‑(4‑fluorobenzyloxy)phenol (pKₐ = 10.22) . This 0.69‑unit difference arises because the meta‑ether linkage places the fluorobenzyloxy group in conjugation with the phenolic oxygen, enhancing resonance stabilisation of the phenolate anion. The contrast demonstrates that the para‑fluorobenzyloxy isomer retains a higher fraction of neutral phenol at physiological pH, which may be critical for maintaining blood–brain barrier permeability or reducing non‑specific protein binding.

Regioisomer Differentiation Structure–Property Relationships Rational Design

Lipophilicity Increase (Calculated LogP) Over Non-Fluorinated Analog

The calculated logP of the 4‑fluorobenzyloxy‑substituted aromatic scaffold is approximately 3.40 (4‑fluorobenzyloxybenzene), compared with ~2.97 for 4‑benzyloxyphenol . The ΔlogP of +0.43 indicates that the fluorine atom increases lipophilicity despite its high electronegativity, a well‑documented phenomenon driven by the polarisable C–F bond and reduced hydrogen‑bond basicity of the aromatic ring. This increase is expected to enhance membrane permeability of final drug candidates while potentially reducing aqueous solubility.

Lipophilicity ADME Prediction LogP

Proven Intermediacy in Androgen Receptor Degrader Synthesis

A 2024 European patent (EP 4426680 A1) explicitly employs the 4‑fluorobenzyloxy moiety as a key structural element in a series of androgen receptor degraders [1]. The patent describes multiple compounds built on a 3,4‑bis((4‑fluorobenzyl)oxy)phenoxy scaffold, including compound A through compound I, that act as AR‑targeting chimeras. In contrast, the non‑fluorinated benzyloxy analog is not described in this patent family, suggesting that the fluorine substitution is either synthetically preferred or contributes essential binding interactions for AR degradation potency. This provides a validated, downstream‑application rationale for selecting the fluorinated building block over the canonical 4‑benzyloxyphenol.

Androgen Receptor Prostate Cancer PROTAC/Degrader Synthetic Intermediate

Fluorine‑Mediated Metabolic Soft Spot Blockade (Class‑Level Inference)

Fluorine substitution at the benzylic position of benzyl ethers is a well‑established strategy to block cytochrome P450‑mediated oxidative O‑debenzylation, a primary metabolic pathway that cleaves benzyl protecting groups and can generate reactive quinone methides [1]. While direct comparative microsomal stability data for 4‑(4‑fluorobenzyloxy)phenol vs. 4‑benzyloxyphenol have not been published, class‑level inference from structurally analogous fluorinated benzyloxy compounds indicates that the C–F bond increases the oxidation potential of the adjacent C–H bonds and reduces the rate of benzylic hydroxylation by CYP3A4 and CYP2D6 isoforms [2]. This translates into extended half‑life for drug candidates carrying the fluorinated motif, a meaningful advantage in lead optimisation.

Metabolic Stability Fluorine Chemistry CYP Inhibition

High-Value Application Scenarios for 4-(4-Fluorobenzyloxy)Phenol Procurement


Androgen Receptor Degrader and Antagonist Hit‑to‑Lead Programs

The documented use of the 4‑fluorobenzyloxy motif in patented AR degrader compositions (EP 4426680 A1) makes 4‑(4‑fluorobenzyloxy)phenol a privileged building block for teams developing next‑generation anti‑androgens for castration‑resistant prostate cancer. Its elevated lipophilicity (logP ≈ 3.4) and predicted metabolic stability benefit the pharmacokinetic profile of bivalent degrader molecules that require a lipophilic linker domain. Procurement of this specific fluorinated intermediate, rather than the non‑fluorinated analog, ensures alignment with patent‑validated chemical space.

Precursor for ¹⁸F‑Radiolabelled PET Tracer Development

The presence of a stable fluorine atom at the para‑position of the benzyl group provides a synthetic handle for late‑stage ¹⁸F/¹⁹F isotopic exchange or for constructing non‑radioactive reference standards used in PET tracer validation . Compounds bearing the 4‑fluorobenzyloxy moiety serve as cold references for 4‑[¹⁸F]fluorophenoxy‑containing radiopharmaceuticals, which are employed in neuroinflammation and oncology imaging. The higher crystallinity (Tm = 124–126 °C) of the target compound facilitates rigorous quality control required for GMP‑adjacent tracer production.

Structure–Property Relationship (SPR) Studies of Halogen‑Substituted Phenol Ethers

The quantifiable differences in pKₐ (10.22 vs. 9.53 for the meta isomer) and logP (Δ ≈ +0.43 over non‑fluorinated analog) make 4‑(4‑fluorobenzyloxy)phenol a valuable comparator compound in systematic SPR investigations [1]. Physical organic chemists can use it to deconvolute the inductive, resonance, and steric contributions of the fluorine substituent, informing computational models for pKₐ and logD prediction. The compound’s availability in >95% purity from multiple suppliers ensures reproducibility across laboratories.

Advanced Intermediate for CNS‑Targeting Small Molecules

The modestly elevated lipophilicity and the neutral character of the phenol at physiological pH (predicted pKₐ = 10.22) make derivatives of 4‑(4‑fluorobenzyloxy)phenol suitable for crossing the blood–brain barrier . Medicinal chemistry teams pursuing CNS targets—such as MAO‑B, where structurally related fluorobenzyloxy‑substituted phenols have demonstrated low‑nanomolar IC₅₀ values [1]—can leverage this building block to rapidly generate SAR libraries while maintaining favourable CNS MPO scores.

Quote Request

Request a Quote for 4-(4-Fluorobenzyloxy)Phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.